Cas no 2411244-79-4 (N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide)

N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide structure
2411244-79-4 structure
Product Name:N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide
CAS No:2411244-79-4
MF:C16H18ClNOS
MW:307.838222026825
CID:5801892
PubChem ID:146085945
Update Time:2025-05-26

N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide
    • N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide
    • 2411244-79-4
    • Z1562154407
    • EN300-26593657
    • N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide
    • Inchi: 1S/C16H18ClNOS/c1-10-7-12(10)16(18(2)15(19)8-17)13-9-20-14-6-4-3-5-11(13)14/h3-6,9-10,12,16H,7-8H2,1-2H3
    • InChI Key: OYVLEMQZSJHLJP-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C(C1=CSC2C=CC=CC1=2)C1CC1C)=O

Computed Properties

  • Exact Mass: 307.0797631g/mol
  • Monoisotopic Mass: 307.0797631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 48.6Ų

N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593657-0.05g
N-[(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide
2411244-79-4 95.0%
0.05g
$246.0 2025-03-20

N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide Related Literature

Additional information on N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide

N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide

The compound N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide (CAS No. 2411244-79-4) is a highly specialized organic molecule with a complex structure and diverse applications. This compound belongs to the class of acetamides, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure incorporates a benzothiophene ring system, a cyclopropane moiety, and a chlorinated acetyl group, making it a unique candidate for various chemical reactions and biological assays.

The benzothiophene ring system is a heterocyclic aromatic compound with sulfur as the heteroatom. This structure is known for its stability and ability to participate in various electronic transitions, making it an attractive component in optoelectronic materials. The cyclopropane group, on the other hand, introduces strain into the molecule, which can enhance reactivity in certain chemical transformations. The presence of a chlorine atom in the acetyl group adds another layer of functionality, enabling this compound to act as an electrophilic agent in nucleophilic substitutions or as a leaving group in elimination reactions.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to modulate enzyme activity, particularly in kinases and proteases, which are critical targets in the development of anticancer and anti-inflammatory drugs. The benzothiophene moiety has been shown to enhance bioavailability and reduce toxicity, making this compound a promising lead for drug discovery.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The chlorinated acetyl group contributes to the molecule's ability to absorb light across a broad spectrum, while the cyclopropane ring enhances mechanical stability.

The synthesis of N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiophene ring through sulfur-mediated cyclization and the subsequent functionalization with the cyclopropane and acetyl groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce enantiomerically pure versions of this compound, which are valuable for stereochemical studies.

From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. Initial assessments suggest that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. However, further research is required to fully understand its environmental fate and potential risks.

In conclusion, N-(1-benzothiophen-3-yl)(2-methylcyclopropyl)methyl-2-chloro-N-methylacetamide (CAS No. 2411244-79-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in pharmaceuticals, materials science, and environmental chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.